[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanone
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Overview
Description
[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[221]hept-5-enyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a benzodioxole moiety with a tetrahydropyrazolopyridine core and a bicycloheptenyl group
Preparation Methods
The synthesis of [3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.
Construction of the tetrahydropyrazolopyridine core: This involves the reaction of appropriate hydrazine derivatives with pyridine aldehydes under acidic conditions.
Attachment of the bicycloheptenyl group: This step often requires a Diels-Alder reaction between a suitable diene and a norbornene derivative.
Final coupling: The final step involves coupling the intermediate products through a series of condensation and cyclization reactions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the structure to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form additional ring structures.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the molecular mechanisms of disease.
Industrial Applications: Its derivatives may be used in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanone involves its interaction with specific molecular targets. In the context of anticancer activity, it targets microtubules, disrupting their polymerization and leading to cell cycle arrest and apoptosis . The compound’s ability to bind to tubulin and inhibit its function is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and pyrazolopyridine analogs. Compared to these compounds, [3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanone stands out due to its unique combination of structural motifs, which confer distinct biological activities. Some similar compounds include:
1-benzo[1,3]dioxol-5-yl-indoles: Known for their anticancer properties.
2-(1,3-Benzodioxol-5-yl)ethanamine: Used in various chemical syntheses.
3-(1,3-benzodioxol-5-yl)acrylaldehyde: Known for its applications in organic synthesis.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21(15-8-12-1-2-13(15)7-12)24-6-5-17-16(10-24)20(23-22-17)14-3-4-18-19(9-14)27-11-26-18/h1-4,9,12-13,15H,5-8,10-11H2,(H,22,23)/t12-,13+,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOLHZWMFFXCPN-IPYPFGDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2C3=CC4=C(C=C3)OCO4)C(=O)C5CC6CC5C=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1NN=C2C3=CC4=C(C=C3)OCO4)C(=O)[C@H]5C[C@H]6C[C@@H]5C=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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